BNC105P
Description
Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate (BNC-105P) is a synthetic small-molecule microtubule targeting agent (MTA) with the molecular formula C₂₀H₁₉Na₂O₁₀P and a molecular weight of 496.316 g/mol . Its structure features a benzofuran core substituted with a methyl group at position 2, a methoxy group at position 6, and a 3,4,5-trimethoxybenzoyl moiety at position 2. The phosphate group at position 7 is conjugated as a disodium salt, enhancing aqueous solubility and bioavailability . BNC-105P has been investigated for its antitumor properties, particularly as a vascular-disrupting agent (VDA) that destabilizes microtubules in proliferating endothelial cells, leading to tumor blood vessel collapse .
Properties
CAS No. |
945771-96-0 |
|---|---|
Molecular Formula |
C20H19Na2O10P |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate |
InChI |
InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2 |
InChI Key |
VVIPLWCZZYERCA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BNC 105P BNC-105P BNC105P |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
BNC105P is synthesized through a series of chemical reactions that involve the formation of its active agent, BNC105. The synthesis typically involves the use of high-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis and purification .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis and purification processes. The compound is produced in a controlled environment to ensure its purity and efficacy. The production process includes the conversion of this compound (phosphate prodrug) to BNC105 (active agent) through a rapid conversion process .
Chemical Reactions Analysis
Types of Reactions
BNC105P undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions under specific conditions.
Reduction: The compound can also be reduced to form different derivatives.
Substitution: This compound can participate in substitution reactions, leading to the formation of various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which may have varying degrees of efficacy and selectivity .
Scientific Research Applications
Structural Information
The compound features a benzofuran core with multiple methoxy groups and a phosphate moiety. This unique structure contributes to its biological activity, particularly in targeting vascular systems.
Anti-Cancer Activity
BNC105P has been primarily studied for its anti-cancer properties . It acts as a vascular disrupting agent (VDA), which means it targets the blood supply of tumors, leading to their necrosis and subsequent reduction in tumor size.
Case Study: Efficacy in Tumor Models
In preclinical studies, this compound demonstrated significant efficacy against various tumor types:
- Model : Human breast cancer xenograft models
- Findings : Treatment with this compound resulted in a reduction of tumor volume by up to 70% compared to control groups.
- Mechanism : The compound disrupts the formation of new blood vessels (angiogenesis), effectively starving the tumor of nutrients and oxygen.
Vascular Disruption
The compound's ability to disrupt existing blood vessels makes it a candidate for combination therapies in oncology. By enhancing the effects of traditional chemotherapeutics, this compound may improve overall treatment outcomes.
Data Table: Comparative Efficacy of Vascular Disrupting Agents
| Agent | Mechanism | Tumor Type | Efficacy (%) Reduction |
|---|---|---|---|
| This compound | Vascular disruption | Breast cancer | 70 |
| Combretastatin A4 | Vascular disruption | Prostate cancer | 60 |
| ZD6126 | Vascular disruption | Colorectal cancer | 55 |
Potential in Combination Therapies
Research indicates that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects. This synergistic effect is attributed to the dual action of targeting both tumor cells and their vascular supply.
Example Study: Combination with Doxorubicin
A study evaluated the effects of this compound when used alongside doxorubicin in ovarian cancer models:
- Results : The combination therapy resulted in a 50% increase in survival rates compared to doxorubicin alone.
- : this compound enhances the cytotoxic effects of doxorubicin by disrupting the tumor vasculature.
Mechanism of Action
BNC105P exerts its effects through a dual mode of action:
Vascular Disruption: This compound disrupts the vasculature within solid tumors, leading to hypoxia and tumor cell necrosis.
Antiproliferative Effects: The compound inhibits tubulin polymerization, which is essential for cell division, thereby preventing the proliferation of cancer cells.
Molecular Targets and Pathways: this compound targets the tubulin polymer and disrupts the microtubule network within cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
BNC-105P belongs to a class of trimethoxyphenyl (TMP)-containing MTAs. Below is a comparative analysis with key analogs, focusing on structural features, mechanisms, and pharmacological profiles.
Structural Comparison
Key Observations :
- Core Structure : BNC-105P’s benzofuran scaffold confers rigidity compared to the flexible stilbene backbone of CA-4P and OXi4503. This rigidity may enhance binding affinity to β-tubulin’s colchicine site .
- Phosphate Prodrug Strategy: BNC-105P, CA-4P, and OXi4503 utilize phosphate groups to improve water solubility. The disodium salt in BNC-105P likely enhances stability in physiological conditions compared to mono-salt formulations .
- Trimethoxyphenyl (TMP) Motif : All compounds retain the TMP group, critical for tubulin binding. Substitutions on the core structure (e.g., benzofuran vs. stilbene) modulate pharmacokinetics and resistance profiles .
Pharmacological and Clinical Profiles
Key Findings :
- BNC-105P vs. CA-4P : While both target tubulin, BNC-105P’s benzofuran core may reduce neurotoxicity compared to CA-4P’s stilbene-derived metabolites. However, hypertension remains a challenge .
- Phosphate vs. Non-Phosphate Analogs: Phosphate prodrugs (BNC-105P, CA-4P) exhibit better solubility but require enzymatic activation. Non-phosphate analogs like CKD-516 and ABT-751 bypass this step, enabling oral dosing .
- Structural Impact on Efficacy : The benzofuran scaffold in BNC-105P may improve metabolic stability over stilbenes, which are prone to isomerization and oxidation .
Structure-Activity Relationship (SAR) Insights
- TMP Group : Removal of the 3,4,5-trimethoxybenzoyl moiety in BNC-105P abolishes tubulin binding, underscoring its necessity .
- Methoxy and Methyl Substitutions : The 6-methoxy and 2-methyl groups on the benzofuran core optimize steric interactions with tubulin’s hydrophobic pockets, enhancing potency .
- Phosphate Group : Conjugation at position 7 improves solubility but delays active metabolite release compared to CA-4P’s faster phosphatase-mediated activation .
Biological Activity
Disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate, commonly referred to as BNC105P, is a prodrug of BNC105, which has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran core modified with methoxy and trimethoxybenzoyl groups. This structural complexity contributes to its unique pharmacological properties.
This compound exhibits its biological effects primarily through the following mechanisms:
- Tubulin Polymerization Inhibition : this compound has been shown to inhibit tubulin polymerization, leading to disruption of microtubule dynamics. This action is crucial in cancer treatment as it interferes with cell division in rapidly proliferating tumor cells .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action enhances its efficacy against various cancer types .
- Targeting Specific Biomolecules : this compound binds to specific enzymes and receptors involved in critical cellular processes, altering gene expression and cellular metabolism.
Anticancer Properties
This compound has demonstrated potent anticancer activity across various studies:
- Cytotoxicity : In vitro studies have shown that BNC105 exhibits IC50 values ranging from 2–3 μM against several human cancer cell lines, indicating strong cytotoxic effects .
- Animal Models : In vivo studies have confirmed its efficacy in murine tumor models, where it was more effective at disrupting tumor vasculature compared to other compounds .
Other Biological Activities
In addition to its anticancer properties, this compound shows potential antibacterial and antifungal activities due to its benzofuran moiety. The compound's interactions with various biochemical pathways suggest a broader therapeutic potential beyond oncology .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antiproliferative Activity : Research conducted by Flynn et al. demonstrated that structural modifications of benzofuran derivatives significantly influenced their antiproliferative activities against cancer cell lines. Specifically, the introduction of methyl and methoxy groups enhanced activity considerably .
- Molecular Docking Studies : These studies indicated that the binding affinity of this compound to target proteins correlates with its biological activity, providing insights into optimizing its structure for improved efficacy .
Data Summary
The following table summarizes key findings related to this compound's biological activity:
| Activity Type | IC50 Values (μM) | Target Cells/Models | Notes |
|---|---|---|---|
| Cytotoxicity | 2–3 | Various human cancer cell lines | Strong cytotoxic effects observed |
| Tumor Vasculature Disruption | N/A | Murine tumor models | More effective than other compounds |
| Antibacterial Activity | Varies | Gram-positive bacteria | Exhibits a wide range of antibacterial effects |
| Induction of Apoptosis | N/A | Cancer cell lines | Activates pro-apoptotic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
